(20b)-3b-Hydroxyurs-12,18-dien-28-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(20b)-3b-Hydroxyurs-12,18-dien-28-oic acid is a naturally occurring triterpenoid compound. It is derived from ursolic acid, which is found in various plants, including fruits, herbs, and medicinal plants. This compound has garnered significant interest due to its potential therapeutic properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (20b)-3b-Hydroxyurs-12,18-dien-28-oic acid typically involves the chemical modification of ursolic acid. One common method includes the oxidation of ursolic acid followed by selective reduction and functional group transformations. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to isolate and purify the compound to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(20b)-3b-Hydroxyurs-12,18-dien-28-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups to yield different derivatives.
Substitution: Introduction of new functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(20b)-3b-Hydroxyurs-12,18-dien-28-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and potential as a bioactive compound.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and nutraceuticals.
Wirkmechanismus
The mechanism of action of (20b)-3b-Hydroxyurs-12,18-dien-28-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and oxidative stress. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ursolic Acid: The parent compound from which (20b)-3b-Hydroxyurs-12,18-dien-28-oic acid is derived.
Oleanolic Acid: Another triterpenoid with similar structural features and biological activities.
Betulinic Acid: Known for its anti-cancer properties and structural similarity to ursolic acid.
Uniqueness
This compound is unique due to its specific functional groups and the resulting biological activities. Its distinct chemical structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
6756-14-5 |
---|---|
Molekularformel |
C30H46O3 |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
(2S,4aS,6aR,6aS,6bR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33)/t18-,21?,22+,23-,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
GPQBTLJRTQXVOM-JQDUULMYSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C2=C1C)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.